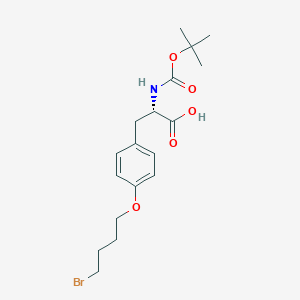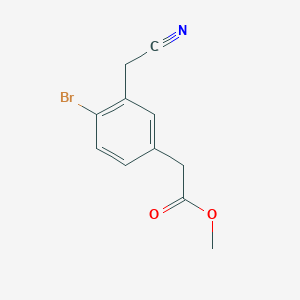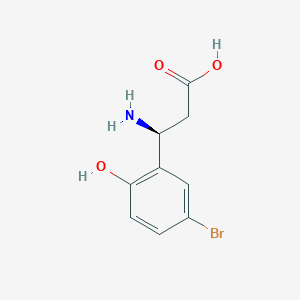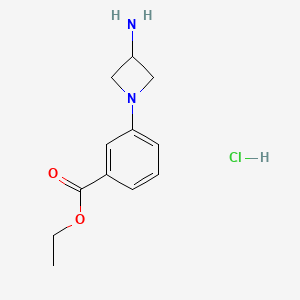
N-Boc-O-(4-bromobutyl)-L-tyrosine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Boc-O-(4-bromobutyl)-L-tyrosine: is a synthetic compound that belongs to the family of tyrosine derivatives It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom and a 4-bromobutyl group attached to the oxygen atom of the tyrosine residue
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-O-(4-bromobutyl)-L-tyrosine typically involves the following steps:
Protection of the Amino Group: The amino group of L-tyrosine is protected using a tert-butoxycarbonyl (Boc) group. This is achieved by reacting L-tyrosine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Introduction of the 4-Bromobutyl Group: The hydroxyl group of the protected tyrosine is then reacted with 4-bromobutyl bromide in the presence of a base such as potassium carbonate (K2CO3) to introduce the 4-bromobutyl group.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be necessary to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: N-Boc-O-(4-bromobutyl)-L-tyrosine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobutyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an appropriate solvent.
Deprotection Reactions: The Boc group can be removed using acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed:
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Deprotection Reactions: The free amine form of the compound.
Applications De Recherche Scientifique
N-Boc-O-(4-bromobutyl)-L-tyrosine has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme-substrate interactions and protein modifications.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-Boc-O-(4-bromobutyl)-L-tyrosine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The 4-bromobutyl group can participate in covalent bonding with nucleophilic sites on target molecules, while the Boc group can be removed to reveal the active amine form.
Comparaison Avec Des Composés Similaires
N-Boc-L-tyrosine: Lacks the 4-bromobutyl group and is used as a precursor in peptide synthesis.
O-(4-bromobutyl)-L-tyrosine: Lacks the Boc protecting group and may have different reactivity and applications.
Uniqueness: N-Boc-O-(4-bromobutyl)-L-tyrosine is unique due to the presence of both the Boc protecting group and the 4-bromobutyl group. This combination allows for selective reactions and modifications, making it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Propriétés
Formule moléculaire |
C18H26BrNO5 |
|---|---|
Poids moléculaire |
416.3 g/mol |
Nom IUPAC |
(2S)-3-[4-(4-bromobutoxy)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C18H26BrNO5/c1-18(2,3)25-17(23)20-15(16(21)22)12-13-6-8-14(9-7-13)24-11-5-4-10-19/h6-9,15H,4-5,10-12H2,1-3H3,(H,20,23)(H,21,22)/t15-/m0/s1 |
Clé InChI |
OHDBYIAPAANYAO-HNNXBMFYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
SMILES canonique |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)OCCCCBr)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(5S)-2-methyl-3-oxo-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole-5-carboxylic acid](/img/structure/B13026294.png)




![7-Methoxy-2,4-dihydrochromeno[4,3-c]pyrazole](/img/structure/B13026326.png)


![Methyl7-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13026337.png)

![1-(6-Methyl-[1,2,3]triazolo[1,5-a]pyrazin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B13026351.png)
![(2R)-2-(benzylamino)-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid](/img/structure/B13026352.png)

